
Tert-butyl 3-(aminomethyl)thiomorpholine-4-carboxylate
Descripción general
Descripción
Tert-butyl 3-(aminomethyl)thiomorpholine-4-carboxylate is a chemical compound with the molecular formula C10H20N2O2S . It has a molecular weight of 232.34 Da . The compound is typically stored at 4°C and is in the form of an oil .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H20N2O2S/c1-10(2,3)15-9(13)12-4-5-14-7-8(12)6-11/h8H,4-7,11H2,1-3H3 . This indicates the molecular structure of the compound, including the arrangement of atoms and bonds.Physical And Chemical Properties Analysis
Tert-butyl 3-(aminomethyl)thiomorpholine-4-carboxylate is an oil-like substance . It’s stored at 4°C . More specific physical and chemical properties, such as melting point, boiling point, and solubility, are not provided in the available sources.Aplicaciones Científicas De Investigación
Synthesis of N-Heterocycles
Tert-butyl 3-(aminomethyl)thiomorpholine-4-carboxylate: is utilized in the synthesis of N-heterocycles, which are core structures in many natural products and pharmaceutical compounds . The compound serves as a precursor in the formation of sulfinimines, which are then transformed into structurally diverse piperidines, pyrrolidines, azetidines, and their fused derivatives. These heterocycles are significant due to their presence in biologically active molecules and therapeutic agents.
Asymmetric Synthesis
The compound plays a crucial role in asymmetric synthesis, particularly in the formation of chiral N-heterocycles . It acts as a chiral auxiliary, enabling the stereoselective synthesis of amines and their derivatives. This is vital for creating enantiomerically pure substances that have significant bioactivities and are used in various therapeutic applications.
PDE4 Inhibition
Researchers have explored the use of Tert-butyl 3-(aminomethyl)thiomorpholine-4-carboxylate derivatives as effective PDE4 inhibitors for treating anti-inflammatory diseases . The compound’s derivatives have shown promise in yielding high diastereoselectivity and good yields, making them suitable candidates for pharmaceutical development.
Modulation of Supramolecular Structures
The tert-butyl functional groups within the compound can modulate the self-assembly behavior of organic molecules on surfaces . This property is particularly useful in the precise construction of supramolecular architectures, which has applications in nanotechnology and materials science.
Precursor to Biologically Active Natural Products
Tert-butyl 3-(aminomethyl)thiomorpholine-4-carboxylate: serves as a potential precursor to biologically active natural products . It can be used to synthesize compounds like Indiacen A and Indiacen B, which have been found to possess anticancer, anti-inflammatory, and other bioactivities.
Chiral Inductor in Organic Synthesis
The compound’s efficacy as a chiral inductor has made it increasingly popular in organic synthesis over the last two decades . It assists in highly diastereoselective conversions, can be easily cleaved, and is recyclable after reactions, making it a versatile reagent in the synthesis of various organic compounds.
Safety and Hazards
This compound is considered hazardous. It has been assigned the GHS05 and GHS07 pictograms, indicating that it can cause harm if swallowed, in contact with skin, or if inhaled . The compound can cause skin irritation, serious eye damage, and may cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Propiedades
IUPAC Name |
tert-butyl 3-(aminomethyl)thiomorpholine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O2S/c1-10(2,3)14-9(13)12-4-5-15-7-8(12)6-11/h8H,4-7,11H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDVWZKBCRRKHPY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCSCC1CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001182055 | |
| Record name | 1,1-Dimethylethyl 3-(aminomethyl)-4-thiomorpholinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001182055 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1220039-36-0 | |
| Record name | 1,1-Dimethylethyl 3-(aminomethyl)-4-thiomorpholinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1220039-36-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1-Dimethylethyl 3-(aminomethyl)-4-thiomorpholinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001182055 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




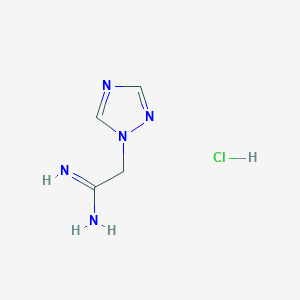

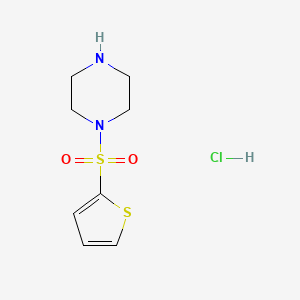

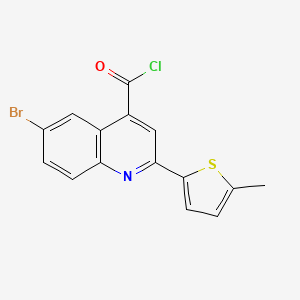
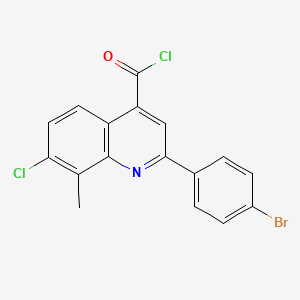
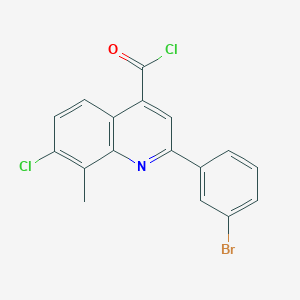
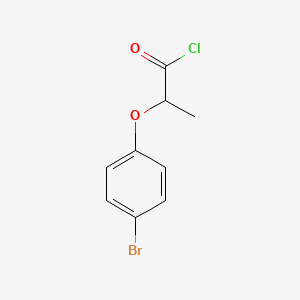
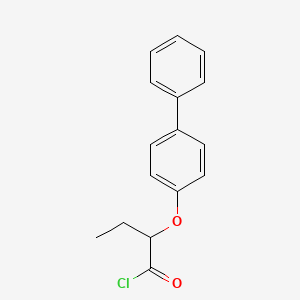
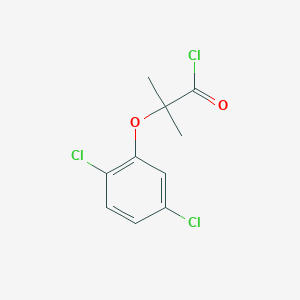
![4-[(4-Bromobenzyl)oxy]-3-methoxybenzoyl chloride](/img/structure/B1372842.png)
![2-[(3-Bromobenzyl)oxy]benzoyl chloride](/img/structure/B1372843.png)
![5-Bromo-2-[(3-bromobenzyl)oxy]benzoyl chloride](/img/structure/B1372844.png)